molecular formula C8H5IN2O2 B15063956 6-Iodo-1H-indazole-4-carboxylic acid

6-Iodo-1H-indazole-4-carboxylic acid

Katalognummer: B15063956
Molekulargewicht: 288.04 g/mol
InChI-Schlüssel: QKZADHBSPYDXQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-1H-indazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound particularly interesting for medicinal chemistry and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1H-indazole-4-carboxylic acid typically involves the iodination of 1H-indazole-4-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Iodo-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate and solvents like dimethylformamide.

Major Products:

    Substitution Reactions: Products include various substituted indazoles.

    Oxidation and Reduction: Products include alcohols or carboxylate salts.

    Coupling Reactions: Products include biaryl or alkyne-linked indazole derivatives.

Wissenschaftliche Forschungsanwendungen

6-Iodo-1H-indazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 6-Iodo-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity.

Vergleich Mit ähnlichen Verbindungen

    1H-Indazole-4-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    1H-Indazole-3-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical properties and applications.

Uniqueness: 6-Iodo-1H-indazole-4-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Eigenschaften

Molekularformel

C8H5IN2O2

Molekulargewicht

288.04 g/mol

IUPAC-Name

6-iodo-1H-indazole-4-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)

InChI-Schlüssel

QKZADHBSPYDXQA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.